![molecular formula C12H19NO2 B1528722 [4-(Tert-butoxy)-3-methoxyphenyl]methanamine CAS No. 1266149-50-1](/img/structure/B1528722.png)

[4-(Tert-butoxy)-3-methoxyphenyl]methanamine

Vue d'ensemble

Description

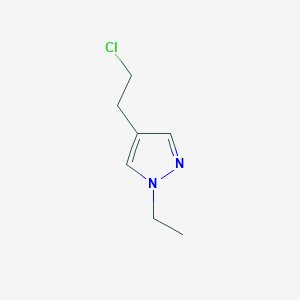

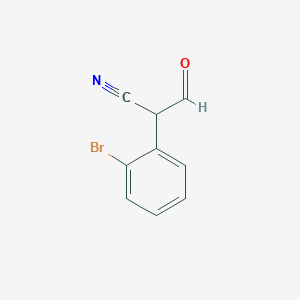

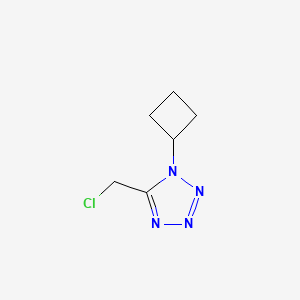

[4-(Tert-butoxy)-3-methoxyphenyl]methanamine is a compound that contains a phenyl ring, which is a ring of six carbon atoms with alternating single and double bonds. Attached to this ring are a tert-butoxy group, a methoxy group, and a methanamine group .

Molecular Structure Analysis

The molecular structure of[4-(Tert-butoxy)-3-methoxyphenyl]methanamine would be characterized by the presence of the phenyl ring, with the tert-butoxy, methoxy, and methanamine groups attached at specific positions on the ring . Chemical Reactions Analysis

The chemical reactions that[4-(Tert-butoxy)-3-methoxyphenyl]methanamine could undergo would depend on the specific conditions and reagents present. The phenyl ring is a region of high electron density and could be susceptible to electrophilic aromatic substitution reactions . Physical And Chemical Properties Analysis

The physical and chemical properties of[4-(Tert-butoxy)-3-methoxyphenyl]methanamine would depend on its specific molecular structure. For example, the presence of the tert-butoxy and methoxy groups could influence its solubility in various solvents .

Applications De Recherche Scientifique

Chemiluminescence Properties

- A study by Nery et al. (2000) focused on the synthesis and chemiluminescence properties of dioxetanes, including derivatives related to [4-(Tert-butoxy)-3-methoxyphenyl]methanamine. The research found that the presence of fluoride ions drastically increases the decomposition rate constants of these compounds, leading to the formation of singlet excited states with high quantum yields (Nery, Weiss, Catalani, & Baader, 2000).

Gas Chromatographic Profiling

- Muskiet et al. (1981) developed a capillary gas-chromatographic profiling method for quantitative determination of the tert-butyldimethylsilyl derivatives of various metabolites. This method is useful for diagnosing and following up on patients with functional tumors or inborn errors of metabolism (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Dye-Sensitized Solar Cells

- Boschloo et al. (2006) discussed the effect of 4-tert-butylpyridine addition to redox electrolytes in dye-sensitized TiO2 solar cells. Their findings show that the addition of this compound can significantly increase the performance of these solar cells (Boschloo, Häggman, & Hagfeldt, 2006).

Antioxidant Mechanisms

- A study by Jovanovic et al. (1999) investigated the antioxidant mechanisms of curcumin, which involves the tert-butoxyl radical. This research highlights the potential of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine in antioxidant applications (Jovanovic, Steenken, Boone, & Simic, 1999).

Photocytotoxicity in Red Light

- Basu et al. (2014) explored the photocytotoxic properties of Iron(III) complexes for cellular imaging and photocytotoxicity in red light. Their study showcases the potential of these compounds in medical imaging and therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).

Neuroprotective Properties

- Piotrowska et al. (2019) synthesized and examined the neuroprotective properties of N-substituted C-dialkoxyphosphorylated nitrones, including derivatives similar to [4-(Tert-butoxy)-3-methoxyphenyl]methanamine. They identified compounds with high activity against neuronal necrotic cell death (Piotrowska, Mediavilla, Cuarental, Głowacka, Marco-Contelles, Hadjipavlou-Litina, López-Muñoz, & Oset-Gasque, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

[3-methoxy-4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,3)15-10-6-5-9(8-13)7-11(10)14-4/h5-7H,8,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGOOMVHMBGUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Tert-butoxy)-3-methoxyphenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)

![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)